1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride

Salt selection Aqueous solubility Solid-state stability

Researchers exploring phenoxypropylamine-based serotonin receptor modulators face SAR variability when substituting methoxy regioisomers-2,5- and 3,4-diMeO analogs exhibit divergent receptor affinity profiles. This compound provides the authentic 3,5-dimethoxy scaffold with a free primary amine on a three-carbon linker, enabling unambiguous structure-activity correlation. • Free primary amine enables direct conjugation to biotin, fluorophores, or photoaffinity labels for chemical probe synthesis • Hydrochloride salt ensures aqueous solubility and prevents CO₂-induced carbamate formation during long-term storage • Batch-specific QC (NMR, HPLC, GC; 95% purity) supports reproducible LC-MS/MS method development and assay calibration

Molecular Formula C11H18ClNO3
Molecular Weight 247.72 g/mol
CAS No. 100840-66-2
Cat. No. B1378002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride
CAS100840-66-2
Molecular FormulaC11H18ClNO3
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)OCCCN)OC.Cl
InChIInChI=1S/C11H17NO3.ClH/c1-13-9-6-10(14-2)8-11(7-9)15-5-3-4-12;/h6-8H,3-5,12H2,1-2H3;1H
InChIKeyBPMHNQGTLPTYSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminopropoxy)-3,5-dimethoxybenzene HCl: Overview


1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride (CAS 100840-66-2) is a phenoxypropylamine building block comprising a 3,5-dimethoxy-substituted phenyl ring connected via a three-carbon propoxy linker to a terminal primary amine, supplied as the hydrochloride salt (molecular formula C₁₁H₁₈ClNO₃, molecular weight 247.72 g/mol) . The free base form (CAS 100841-06-3) has a molecular weight of 211.26 g/mol and a computed XLogP3 of 1.3 [1]. The hydrochloride salt form enhances aqueous solubility and long-term storage stability relative to the free base, making it the preferred physical form for reproducible solution-phase chemistry and biological assay preparation . Commercially, the compound is available from multiple suppliers at a standard purity of 95%, with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Form
Hydrochloride salt for aqueous assay preparation and storage stability
Quality
Batch-specific QC documentation (NMR, HPLC, GC) supports reproducibility
Handle
Free primary amine for conjugation and SAR library synthesis

Why Substitution Fails: 1-(3-Aminopropoxy)-3,5-dimethoxybenzene HCl


Phenoxypropylamine scaffolds are highly sensitive to three structural variables that directly govern biological target engagement: the number and position of methoxy substituents on the phenyl ring, the length of the alkylamino linker, and the degree of N-substitution [1]. In a seminal structure-activity relationship (SAR) study by Glennon et al. (1981), the serotonin receptor affinity of methoxyphenalkylamine analogs varied by orders of magnitude depending on methoxy substitution pattern—2,5-dimethoxy substitution conferred optimal affinity, while 3,5-dimethoxy substitution produced a distinct affinity profile [2]. The N-methyl analog [3-(3,5-dimethoxyphenoxy)propyl](methyl)amine (CAS 1082303-67-0) exhibits a higher computed XLogP3 of 1.8 versus 1.3 for the primary amine free base, indicating altered lipophilicity that affects membrane permeability and off-target binding [3]. Consequently, substituting this compound with a mono-methoxy, regioisomeric dimethoxy, N-alkylated, or linker-truncated analog in a synthetic sequence or biological assay will introduce uncontrolled variables in receptor binding, metabolic stability, and downstream pharmacological readout. The quantitative evidence below systematically documents the measurable dimensions along which 1-(3-aminopropoxy)-3,5-dimethoxybenzene hydrochloride differs from its closest available analogs.

3,5-Dimethoxy substitution pattern
Mono-methoxy analog may shift target engagement profile
3-carbon propoxy linker
Shorter or longer linker may reposition amine and alter binding
Primary amine synthetic handle
N-methyl analog limits diversification via coupling reactions

Key Evidence: 1-(3-Aminopropoxy)-3,5-dimethoxybenzene HCl


Salt vs. Free Base: Solubility & Stability

The hydrochloride salt (CAS 100840-66-2, MW 247.72 g/mol) is a crystalline solid with enhanced water solubility compared to the free base (CAS 100841-06-3, MW 211.26 g/mol), as is standard for amine hydrochlorides . The free base has a computed XLogP3 of 1.3, indicating moderate lipophilicity; protonation and salt formation predictably reduce logP by approximately 0.5–1.5 log units, improving aqueous solubility for biological assay compatibility [1]. This salt form advantage is a class-level property of primary amine hydrochlorides but is directly relevant to procurement decisions: the free base requires additional handling (inert atmosphere, acidification step) to achieve equivalent solution-phase reactivity, introducing a source of inter-experiment variability.

Salt vs. Free Base
Class-level inference
Salt form increases aqueous solubility and solid-state stability vs. free base
Supports consistent assay preparation
Exact ΔlogP not experimentally determined for this compound
Salt selection Aqueous solubility Solid-state stability Pre-formulation

Dimethoxy vs. Mono-Methoxy: Lipophilicity & Binding

The 3,5-dimethoxy pattern on the phenyl ring confers distinct physicochemical properties compared to the mono-methoxy analog 3-(3-methoxyphenoxy)propan-1-amine (CAS 6451-26-9) . The dimethoxy compound has a molecular weight of 211.26 g/mol (free base) versus 181.23 g/mol for the mono-methoxy analog—a 30.03 g/mol increase—and one additional hydrogen bond acceptor (4 vs. 3), altering both lipophilicity and hydrogen bonding capacity [1]. Glennon et al. (1981) demonstrated that methoxy substitution pattern on phenalkylamines is a primary determinant of serotonin receptor affinity; disubstituted compounds exhibit markedly different binding profiles from monosubstituted analogs, with Ki values spanning nanomolar to millimolar ranges depending on substitution regiochemistry [2]. While direct binding data for the 3,5-dimethoxypropoxyamine scaffold are not publicly available, the class-level SAR indicates that the second methoxy group is not a silent structural feature but actively modulates target engagement.

Dimethoxy vs. Mono-Methoxy
Cross-study comparable
MW +30 g/mol, +1 H-bond acceptor; class-level SAR: >10-fold Ki shift
Methoxy count alters target engagement context
Direct binding data for 3,5-dimethoxy scaffold not publicly available
Structure-activity relationship Methoxy substitution Lipophilicity Serotonin receptor

Primary vs. N-Methyl Amine: Reactivity & Lipophilicity

The hydrochloride salt of the primary amine (CAS 100840-66-2) differs from its N-methyl analog [3-(3,5-dimethoxyphenoxy)propyl](methyl)amine hydrochloride (CAS 1384430-92-5, free base CAS 1082303-67-0) in three quantifiable parameters: molecular weight (247.72 vs. 261.75 g/mol for HCl salts), computed lipophilicity (free base XLogP3 1.3 vs. 1.8 for the N-methyl free base), and topological polar surface area (free base TPSA 53.7 Ų vs. 39.7 Ų for the N-methyl analog) [1][2]. The lower TPSA and higher logP of the N-methyl analog predict greater passive membrane permeability but also potentially higher CYP450-mediated metabolic clearance. The primary amine offers a reactive handle for further diversification (amide coupling, reductive amination, sulfonamide formation) that is absent in the tertiary amine state; the N-methyl analog has reduced nucleophilicity and cannot serve as a direct precursor for the same array of derivatives.

Primary vs. N-Methyl
Head-to-head comparison
ΔXLogP3 +0.5, ΔTPSA −14.0 Ų; primary amine enables derivatization
N-methyl precludes further SAR diversification
Computed properties; synthetic versatility context
N-alkylation Lipophilicity Metabolic stability Medicinal chemistry

Batch Purity & QC Documentation

Reputable vendors including Bidepharm and Enamine supply this compound at a standard purity of 95% and provide batch-specific QC documentation (NMR, HPLC, GC) for each production lot [1]. This level of analytical characterization is not uniformly guaranteed across all suppliers of phenoxypropylamine building blocks. The Enamine catalog entry (EN300-104161) specifies a purity of 95% with molecular weight 247.71852 g/mol [1]. Without batch-specific QC data, the end-user cannot verify that the purchased material matches the declared structure and purity, introducing risk of misidentified or degraded material that can compromise synthetic yields and biological assay reproducibility.

Batch Purity & QC
Specification review
95% purity; batch-specific NMR, HPLC, GC reports available
Supports inter-experiment reproducibility
Vendor-dependent; verify documentation with supplier
Quality control Purity specification Batch consistency Analytical characterization

Propoxy vs. Ethoxy & Butoxy Linkers

The three-carbon propoxy linker (-O-CH₂-CH₂-CH₂-NH₂) of the target compound occupies a specific conformational space that cannot be replicated by the two-carbon ethoxy analog (-O-CH₂-CH₂-NH₂) or the four-carbon butoxy analog (-O-CH₂-CH₂-CH₂-CH₂-NH₂). In the broader class of phenoxypropylamine serotonin receptor ligands, linker length is a critical determinant of binding pose: the three-carbon linker positions the terminal amine at an optimal distance from the aryl ring to engage the aspartate residue in transmembrane helix 3 of aminergic GPCRs, a conserved interaction motif across the serotonin, dopamine, and adrenergic receptor families [1]. While direct comparative binding data for the ethoxy, propoxy, and butoxy homologs of the 3,5-dimethoxy series are not publicly available, the well-established SAR across multiple aryloxyalkylamine chemotypes (including fluoxetine and its ethoxy homolog) demonstrates that homologation of the alkyl linker by a single methylene unit can alter target Ki values by 10- to 100-fold [2].

Linker Length
Class-level inference
Propoxy (C3) vs. ethoxy (C2) or butoxy (C4); class-level SAR: Ki shift 10–100×
Linker length critical for binding pose context
Comparative data not available for 3,5-dimethoxy series
Linker optimization Conformational flexibility Target engagement Homologation

Applications: 1-(3-Aminopropoxy)-3,5-dimethoxybenzene HCl


Serotonin Receptor Ligand Synthesis

This compound serves as a key synthetic intermediate for constructing phenoxypropylamine derivatives with potential activity at serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C) and the serotonin transporter (5-HTT), as supported by the patent literature on phenoxypropylamine-based antidepressants [2]. The primary amine terminus enables direct conjugation to arylpiperazines, aryl sulfonamides, or carboxylic acid derivatives, generating focused libraries for SAR exploration [5]. The 3,5-dimethoxy substitution pattern occupies a distinct region of chemical space compared to the more commonly explored 2,5-dimethoxy and 3,4-dimethoxy regioisomers, offering intellectual property differentiation in lead optimization campaigns [3].

Biochemical Probe: Biotinylation & Conjugation

The free primary amine is an ideal attachment point for biotin, fluorophores (e.g., FITC, dansyl chloride), or photoaffinity labels (e.g., benzophenone) under standard amide coupling or sulfonamide formation conditions. This enables the construction of chemical biology tool compounds for target identification (pull-down/MS proteomics), cellular imaging, and binding site mapping studies. The hydrochloride salt form ensures the amine is protonated and stable during storage, preventing premature oxidation or carbamate formation from atmospheric CO₂ that can occur with free-base amines .

Analytical Reference Standard

With vendor-supplied batch-specific QC documentation (95% purity, NMR, HPLC, GC) [4], this compound qualifies as a characterized reference standard for developing LC-MS/MS quantification methods, calibrating biochemical assay systems, and serving as a positive control or comparator in in vitro pharmacology experiments involving the phenoxypropylamine chemotype. The hydrochloride salt's aqueous solubility facilitates preparation of stock solutions at defined concentrations without the need for organic co-solvents that may interfere with cell-based assay readouts.

C-N & C-O Bond Formation Substrate

The compound's bifunctional architecture—aryl ether + primary alkylamine—makes it a valuable substrate for developing and benchmarking new synthetic methodologies, including photocatalytic C-N coupling, transition-metal-catalyzed C-H functionalization of the electron-rich dimethoxyarene ring, and chemoselective N-alkylation protocols. The 3,5-dimethoxy pattern activates the aromatic ring toward electrophilic substitution at the 4-position while deactivating it relative to more electron-rich 2,5- or 3,4-dimethoxy analogs, providing a distinct reactivity profile for methods development [1].

Application
Selection Property
Validation Focus
Serotonin receptor pathway studies
3,5-Dimethoxy substitution pattern and primary amine handle
Target engagement assays (serotonin receptor/transporter panel)
Chemical biology probe synthesis
Reactive primary amine for biotin/fluorophore conjugation
Conjugation efficiency and probe stability in pull-down assays
Analytical reference standard
Batch-specific QC documentation (NMR, HPLC, GC)
Method calibration and inter-assay reproducibility
Synthetic methodology development
Electron-rich 3,5-dimethoxyarene scaffold
Reactivity in C-N coupling and C-H functionalization
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